molecular formula C9H9FO3 B1344250 Ethyl 2-fluoro-4-hydroxybenzoate CAS No. 217978-01-3

Ethyl 2-fluoro-4-hydroxybenzoate

Cat. No. B1344250
CAS RN: 217978-01-3
M. Wt: 184.16 g/mol
InChI Key: MWKPJOZJIAQHTB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-hydroxybenzoate is a chemical compound with the IUPAC name ethyl 4-fluoro-2-hydroxybenzoate . It is used as a flavoring agent in the food industry and as a fragrance ingredient in the cosmetic industry.


Molecular Structure Analysis

The molecular weight of Ethyl 2-fluoro-4-hydroxybenzoate is 184.17 . The InChI code for this compound is 1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-fluoro-4-hydroxybenzoate is used in chemical synthesis. It is synthesized through an acid-base reaction or esterification process, using 4-hydroxybenzoic acid and corresponding alcohol (R-OH) in the presence of an acidic catalyst .

Thermochemical Studies

This compound is used in thermochemical studies . The thermochemical properties of a homological series of the alkyl 4-hydroxybenzoates (alkyl = methyl, ethyl, n -propyl and n -butyl) were studied by combustion calorimetry, transpiration, static method and DSC .

Pharmaceutical Applications

Ethyl 2-fluoro-4-hydroxybenzoate is used in pharmaceutical applications . Parabens (or esters of 4-hydroxybenzoic acid) are widely used as effective preservatives in cosmetic and pharmaceutical products .

Cosmetic Applications

This compound is also used in cosmetic applications . As mentioned above, parabens are widely used as effective preservatives in cosmetic products .

Food Industry

In the food industry, parabens are known as additives E214, E216 and E218 . Ethyl 2-fluoro-4-hydroxybenzoate, being a type of paraben, could potentially be used in this context.

Quantum Chemical Calculations

Ethyl 2-fluoro-4-hydroxybenzoate is used in quantum chemical calculations . The composite quantum chemical methods G3MP2 and G4 were used to calculate the theoretical gas-phase enthalpies of formation in good agreement with the experiment .

Safety and Hazards

Ethyl 2-fluoro-4-hydroxybenzoate is classified as an acute aquatic hazard (Category 3), and it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

ethyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPJOZJIAQHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-4-hydroxybenzoate

Synthesis routes and methods

Procedure details

Following general procedure F and using 1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline (Intermediate 53, 0.11 g, 0.49 mmol), ethyl-2-fluoro-4-iodo-phenyl acetate (Reagent C, 0.11 g, 0.9 mmol), triethyl amine (3 mL), tetrahydrofuran (3 mL), copper(I)iodide (0.06 g, 0.32 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.25 g, 0.36 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 10% ethyl acetate in hexane as the eluent, the title compound was obtained (0.1 g, 5 1%).
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
Quantity
0.11 g
Type
reactant
Reaction Step Three
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.11 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0.06 g
Type
catalyst
Reaction Step Ten
Name
Yield
1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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